N-cyclohexyl-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide
Description
N-cyclohexyl-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry. This particular compound features a unique structure that includes a cyclohexyl group, a dioxino ring, and a benzimidazole moiety, making it a subject of interest in various scientific research fields.
Properties
Molecular Formula |
C18H23N3O3 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-cyclohexyl-2-(2-methyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)acetamide |
InChI |
InChI=1S/C18H23N3O3/c1-12-19-14-9-16-17(24-8-7-23-16)10-15(14)21(12)11-18(22)20-13-5-3-2-4-6-13/h9-10,13H,2-8,11H2,1H3,(H,20,22) |
InChI Key |
JZIUMZLLIOLRRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC3=C(C=C2N1CC(=O)NC4CCCCC4)OCCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or other aldehydes under acidic conditions.
Introduction of the Dioxino Ring: The dioxino ring can be introduced through a cyclization reaction involving appropriate diol precursors and acid catalysts.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be attached via a nucleophilic substitution reaction using cyclohexyl halides and a suitable base.
Final Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Substitution: Nucleophilic substitution reactions can occur at the cyclohexyl group or the benzimidazole nitrogen using various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles like amines or thiols, basic conditions.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced dioxino derivatives.
Substitution: Substituted benzimidazole or cyclohexyl derivatives.
Scientific Research Applications
N-cyclohexyl-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Dioxino Compounds: Molecules containing dioxino rings, such as certain antiviral drugs.
Uniqueness
N-cyclohexyl-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide is unique due to its combined structural features, which may confer distinct biological activities and chemical reactivity compared to other benzimidazole or dioxino derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
